molecular formula C8H11N4O2+ B12360703 1,3,7-trimethyl-5H-purin-7-ium-2,6-dione

1,3,7-trimethyl-5H-purin-7-ium-2,6-dione

Cat. No.: B12360703
M. Wt: 195.20 g/mol
InChI Key: GOJJWZXPKDRTAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,7-Trimethyl-5H-purin-7-ium-2,6-dione is a methylxanthine derivative and a cationic form of caffeine. Its systematic nomenclature reflects the substitution pattern on the purine ring: methyl groups at positions 1, 3, and 7, with a dione configuration at positions 2 and 6 . The "5H" designation indicates the hydrogen atom resides at position 5 of the purine ring, while the "-ium" suffix denotes a cationic charge, likely due to protonation or salt formation (e.g., in compounds like caffeine triiodide) .

Caffeine (the neutral form of this compound) is a central nervous system stimulant, widely consumed in beverages like coffee and tea. It inhibits cAMP phosphodiesterase, enhancing neurotransmitter signaling . Physically, it appears as a white, bitter-tasting powder with moderate solubility in water (2.2 g/100 mL at 25°C) .

Preparation Methods

Synthetic Routes and Reaction Conditions

Caffeine can be synthesized through various methods. One common synthetic route involves the reaction between dimethylurea and malonic acid. This process yields caffeine through a series of steps that include cyclization and methylation reactions .

Industrial Production Methods

Industrially, caffeine is often extracted from natural sources such as coffee beans and tea leaves. The extraction process typically involves the use of solvents like methylene chloride or supercritical carbon dioxide. These methods allow for the efficient extraction of caffeine while maintaining its purity .

Chemical Reactions Analysis

Types of Reactions

Caffeine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Caffeine has a wide range of scientific research applications:

Mechanism of Action

Caffeine exerts its effects primarily by antagonizing adenosine receptors in the brain. By blocking these receptors, caffeine prevents the inhibitory effects of adenosine, leading to increased neuronal firing and the release of neurotransmitters like dopamine and norepinephrine. This results in heightened alertness and reduced fatigue .

Comparison with Similar Compounds

Methylxanthines share a xanthine core (3,7-dihydro-purine-2,6-dione) but differ in substituents, leading to distinct pharmacological and physicochemical properties. Below is a detailed comparison:

Structural and Molecular Differences

Compound Molecular Formula Substituents Molecular Weight (g/mol) Key Structural Features
1,3,7-Trimethyl-5H-purin-7-ium-2,6-dione (Caffeine cation) C₈H₁₁N₄O₂⁺ 1-, 3-, 7-methyl; cationic 5H-purine 195.19 (cation) Protonated form, forms salts (e.g., triiodide )
Caffeine (neutral form) C₈H₁₀N₄O₂ 1-, 3-, 7-methyl 194.19 Neutral xanthine derivative; CNS stimulant
Theophylline C₇H₈N₄O₂ 1-, 3-methyl 180.16 Bronchodilator; lower lipophilicity
Theobromine C₇H₈N₄O₂ 3-, 7-methyl 180.16 Found in chocolate; milder stimulant
Etophylline C₉H₁₂N₄O₃ 1-, 3-methyl; 7-(2-hydroxyethyl) 224.22 Modified solubility due to hydroxyethyl group

Pharmacological and Physicochemical Properties

Property Caffeine Theophylline Theobromine Etophylline
Solubility in Water 2.2 g/100 mL (25°C) 0.7 g/100 mL (25°C) 0.5 g/100 mL (25°C) Higher than theophylline*
Melting Point 235–238°C 270–274°C 351°C Not reported
Primary Use CNS stimulation Asthma treatment Mild diuretic Experimental applications
Phosphodiesterase Inhibition Strong (cAMP) Moderate Weak Not studied
Metabolism Hepatic (CYP1A2) Hepatic (CYP1A2, CYP2E1) Slower hepatic clearance Likely altered due to hydroxyethyl group

*Etophylline’s hydroxyethyl group enhances hydrophilicity compared to theophylline.

Key Research Findings

  • Caffeine vs. Theophylline : Caffeine’s additional methyl group increases lipophilicity, enabling better blood-brain barrier penetration and stronger CNS effects . Theophylline’s reduced methylation enhances bronchodilation but raises toxicity risks at high doses.
  • Etophylline : The hydroxyethyl group at position 7 may improve aqueous solubility, making it a candidate for controlled-release formulations .

Biological Activity

1,3,7-Trimethyl-5H-purin-7-ium-2,6-dione, commonly known as caffeine, is a well-studied compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

Caffeine is a methylxanthine derivative characterized by its purine structure. Its molecular formula is C8H10N4O2C_8H_{10}N_4O_2, and it has a molecular weight of approximately 194.19 g/mol. The compound features three methyl groups attached to the nitrogen atoms in the purine ring, contributing to its unique pharmacological profile.

Caffeine primarily acts as an adenosine receptor antagonist , particularly at the A1 and A2A receptors. By blocking these receptors, caffeine increases neurotransmitter release, leading to enhanced neuronal excitability and improved cognitive function. The following table summarizes the receptor interactions of caffeine:

Receptor Type Affinity (Ki) Effect
A1~0.5 mMDecreased neuronal excitability
A2A~0.1 mMIncreased dopamine release

This antagonistic action results in various physiological effects such as increased alertness, reduced fatigue, and improved mood.

Biological Activities

Caffeine exhibits a range of biological activities that have been explored in various studies:

1. Central Nervous System Stimulation:

  • Caffeine consumption has been linked to improved cognitive performance and reduced perception of effort during physical activity.
  • Studies indicate that caffeine enhances memory consolidation and attention span in both healthy individuals and those with cognitive impairments.

2. Cardiovascular Effects:

  • Caffeine can induce mild increases in heart rate and blood pressure due to its stimulatory effects on the central nervous system.
  • Research shows that moderate caffeine intake is associated with a lower risk of cardiovascular diseases.

3. Metabolic Effects:

  • Caffeine stimulates thermogenesis and fat oxidation, making it a popular ingredient in weight loss supplements.
  • It has been shown to enhance exercise performance by increasing endurance and reducing perceived exertion.

Case Studies

Several case studies highlight the therapeutic potential of caffeine:

Case Study 1: Parkinson's Disease

  • A clinical trial involving patients with Parkinson's disease demonstrated that caffeine consumption was associated with a slower progression of motor symptoms. The study suggested that caffeine's action on adenosine receptors may modulate dopaminergic signaling pathways.

Case Study 2: Cognitive Decline

  • A longitudinal study found that regular caffeine consumption was linked to a reduced risk of developing Alzheimer's disease. Participants who consumed moderate amounts of caffeine exhibited better cognitive function over time compared to non-consumers.

Safety and Toxicology

While caffeine is generally considered safe for most individuals at moderate doses (up to 400 mg per day), excessive intake can lead to adverse effects such as insomnia, anxiety, gastrointestinal disturbances, and increased heart rate. The following table outlines common side effects associated with high caffeine consumption:

Side Effect Description
InsomniaDifficulty falling or staying asleep
AnxietyIncreased feelings of nervousness or worry
Gastrointestinal UpsetNausea or stomach discomfort
TachycardiaElevated heart rate

Properties

Molecular Formula

C8H11N4O2+

Molecular Weight

195.20 g/mol

IUPAC Name

1,3,7-trimethyl-5H-purin-7-ium-2,6-dione

InChI

InChI=1S/C8H11N4O2/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2/h4-5H,1-3H3/q+1

InChI Key

GOJJWZXPKDRTAJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC=[N+](C2C(=O)N(C1=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.